molecular formula C17H15N5NaO7P B1662379 6-Bnz-cAMP sodium salt

6-Bnz-cAMP sodium salt

Cat. No.: B1662379
M. Wt: 455.3 g/mol
InChI Key: SPYGSKQRPXISIB-FKVBDRBCSA-M
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Description

This compound selectively activates cAMP-dependent protein kinase A (PKA) without activating Epac signaling pathways . It is widely used in scientific research due to its ability to modulate various biological processes.

Mechanism of Action

Target of Action

The primary target of 6-Bnz-cAMP sodium salt is the cAMP-dependent protein kinase (PKA) . PKA is an enzyme that plays a crucial role in various cellular processes, including metabolism, transcription, and cell signaling .

Mode of Action

This compound is a cell-permeable cAMP analog . . This selectivity allows for specific activation of PKA-dependent processes.

Biochemical Pathways

The activation of PKA by this compound can lead to a variety of downstream effects. For instance, it has been shown to inhibit the proliferation of smooth muscle cells . This is achieved through the activation of the epidermal growth factor receptor and ERK1/2 .

Result of Action

The activation of PKA by this compound can lead to various molecular and cellular effects. For example, it has been shown to inhibit the proliferation of smooth muscle cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its distribution within the body and its interaction with its target, PKA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bnz-cAMP sodium salt involves the benzoylation of adenosine followed by cyclization to form the cyclic monophosphate. The reaction typically requires a benzoylating agent such as benzoyl chloride and a base like sodium hydroxide. The cyclization step is facilitated by the presence of a phosphorylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bnz-cAMP sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The applications of 6-Bnz-cAMP sodium salt span several domains:

Cell Biology

  • Cell Proliferation and Differentiation : Studies have shown that 6-Bnz-cAMP can induce osteoblastic differentiation and mineralization, making it a candidate for bone repair and regeneration therapies .
  • Smooth Muscle Cell Proliferation : It has been demonstrated that 6-Bnz-cAMP inhibits the proliferation of vascular smooth muscle cells, which is significant for understanding cardiovascular diseases .

Cancer Research

  • Tamoxifen Resistance : Research indicates that reactivation of the cAMP pathway using 6-Bnz-cAMP can overcome tamoxifen resistance in estrogen receptor-positive breast cancer cells . This suggests potential therapeutic applications in cancer treatment by modulating cAMP levels.

Signal Transduction Studies

  • PKA Activation Studies : As a selective PKA activator, 6-Bnz-cAMP is widely used to dissect the roles of PKA in various signaling pathways. It serves as a control compound in experiments aimed at understanding the differential roles of PKA and Epac in cellular responses to cAMP .

Comparative Properties with Other Compounds

PropertyThis compoundOther cAMP Analogues
Selectivity Selective for PKAVaries (some activate Epac)
Membrane Permeability HighVaries
Metabolic Stability HighGenerally lower
Cellular Effects Inhibits smooth muscle proliferation; induces osteoblast differentiationVaries widely

Case Studies

  • Bone Regeneration : A study demonstrated that treatment with 6-Bnz-cAMP led to significant increases in markers associated with osteoblastic activity in vitro, suggesting its role as a novel growth factor for bone repair .
  • Cancer Treatment : Research on breast cancer cells showed that combining PDE4D inhibitors with 6-Bnz-cAMP effectively restored sensitivity to tamoxifen, highlighting its potential in overcoming drug resistance mechanisms .
  • Vascular Smooth Muscle Cells : In experiments designed to explore vascular biology, 6-Bnz-cAMP was shown to inhibit proliferation and promote apoptosis in vascular smooth muscle cells, which could have implications for treating vascular diseases .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt
  • N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate sodium salt
  • 8-pCPT-2’-O-Me-cAMP-AM

Uniqueness

6-Bnz-cAMP sodium salt is unique due to its selective activation of PKA without affecting Epac signaling pathways. This specificity allows researchers to study PKA-dependent processes without interference from other cAMP-mediated pathways. Additionally, its cell-permeable nature makes it a valuable tool for in vitro and in vivo studies .

Biological Activity

6-Bnz-cAMP sodium salt, or 6-benzoyl-cyclic adenosine monophosphate sodium salt, is a synthetic analog of cyclic adenosine monophosphate (cAMP) that has garnered attention for its selective activation of protein kinase A (PKA) without influencing exchange proteins activated by cAMP (Epac). This compound is particularly valuable in research settings due to its ability to penetrate cell membranes effectively, allowing it to mimic the actions of cAMP within various biological contexts.

Chemical Structure:

  • Chemical Name: N-benzoyladenosine cyclic 3',5'-(hydrogen phosphate) monosodium salt
  • Molecular Formula: C₁₅H₁₅N₄O₅P·Na
  • Molecular Weight: 455.29 g/mol

Mechanism of Action:
this compound activates PKA by binding to its regulatory subunits, leading to a conformational change that releases the catalytic subunits. This activation allows PKA to phosphorylate various target proteins, which in turn influences numerous cellular processes such as cell proliferation, differentiation, and metabolism . Unlike natural cAMP, 6-Bnz-cAMP can readily cross cell membranes due to its structural modifications, enhancing its utility in experimental setups.

Biological Activities and Applications

This compound has been shown to exhibit several significant biological activities:

  • Selective Activation of PKA: It selectively stimulates PKA pathways while avoiding Epac activation, making it a precise tool for studying PKA's role in cellular signaling .
  • Inhibition of Vascular Smooth Muscle Cell Proliferation: Research indicates that 6-Bnz-cAMP acts synergistically with other compounds (e.g., 8-CPT-2Me-cAMP) to inhibit the proliferation of vascular smooth muscle cells, suggesting potential therapeutic applications in cardiovascular diseases .
  • Bone Regeneration: Studies have demonstrated that 6-Bnz-cAMP can function as a bone-inducing growth factor, promoting osteogenic differentiation and enhancing bone repair processes .

Table 1: Summary of Biological Activities

ActivityDescriptionReferences
PKA ActivationSelectively activates PKA pathways without affecting Epac
Smooth Muscle Proliferation InhibitionSynergistic effects with other compounds to inhibit cell proliferation
Osteogenic DifferentiationPromotes bone repair and differentiation in stem cells

Case Study: Vascular Smooth Muscle Cell Proliferation

In a study by Hewer et al. (2011), the effects of 6-Bnz-cAMP on vascular smooth muscle cells were examined. The results showed that treatment with this compound significantly reduced cell proliferation rates when combined with 8-CPT-2Me-cAMP. The study concluded that this combination could be harnessed for therapeutic strategies aimed at preventing vascular remodeling associated with diseases like atherosclerosis .

Case Study: Bone Tissue Engineering

Research conducted by de Boer et al. highlighted the potential of 6-Bnz-cAMP in bone tissue engineering. The study found that human mesenchymal stem cells treated with 6-Bnz-cAMP exhibited enhanced osteogenic differentiation and reduced proliferation rates, indicating its utility as a growth factor in regenerative medicine .

Comparative Analysis with Similar Compounds

The following table compares this compound with other cAMP analogs:

Compound NameKey FeaturesUnique Aspects
Cyclic Adenosine MonophosphateNaturally occurring; activates both PKA and EpacBroad activity spectrum
8-Br-cyclic Adenosine MonophosphatePotent PKA activator; widely used in researchLess selective than 6-Bnz-cAMP
N^6-benzoyl-cyclic Adenosine MonophosphateSimilar structure; may activate Epac pathwaysPotentially broader signaling effects

Properties

IUPAC Name

sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYGSKQRPXISIB-FKVBDRBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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